5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]FURAN-2-CARBOXAMIDE
Description
Properties
IUPAC Name |
5-bromo-N-(3-hydroxy-3-thiophen-2-ylpropyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3S/c13-11-4-3-9(17-11)12(16)14-6-5-8(15)10-2-1-7-18-10/h1-4,7-8,15H,5-6H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYOCJXKBWXAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=CC=C(O2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan and thiophene intermediates. One common method includes the bromination of a furan derivative followed by the introduction of the carboxamide group. The thiophene ring is then attached via a hydroxypropyl linker. The reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) for bromination and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Industrial methods may also incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]FURAN-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Bromo-N-[(2-Methoxyphenyl)Carbamothioyl]Furan-2-Carboxamide
- Structural Features : Shares the 5-bromo-furan-2-carboxamide backbone but replaces the hydroxy-thiophenylpropyl group with a thiourea-linked 2-methoxyphenyl moiety.
- Physicochemical Properties: The thiourea group (-NH-CS-NH-) increases molecular weight and may enhance thermal stability due to sulfur’s electronegativity.
- Synthetic Route : Prepared via carbamothioyl derivatization, contrasting with the target compound’s likely hydroxypropylamine coupling.
Alfuzosin Hydrochloride Impurity A (N-[3-[(4-Amino-6,7-Dimethoxyquinazolin-2-yl)(Methyl)Amino]Propyl]Furan-2-Carboxamide)
- Structural Features: Retains the furan-2-carboxamide group but substitutes the thiophene-hydroxylpropyl chain with a quinazoline-amino-propyl group.
- Biological Relevance: Quinazoline derivatives are known α1-adrenergic receptor antagonists (e.g., alfuzosin). The target compound’s thiophene group may reduce affinity for these receptors but enhance selectivity for other targets, such as kinases or cytochrome P450 enzymes .
- Analytical Considerations : Pharmacopeial purity standards for alfuzosin (e.g., HPLC methods) could be adapted for quantifying the target compound, given structural similarities .
(S)-N-Propyl-5-[2-(Thiophen-2-yl)Ethoxy]-N-[2-(Thiophen-2-yl)Ethyl]-1,2,3,4-Tetrahydronaphthalen-2-Amine
- Structural Features : Contains dual thiophen-2-yl ethyl groups but lacks the brominated furan core. The ethoxy linkage contrasts with the hydroxypropyl group in the target compound.
- Dual thiophene rings may enhance π-π stacking interactions in hydrophobic binding pockets .
3-Bromo-N-(4-Chloro-2-((2-(5-(Dimethylamino)Naphthalen-1-Ylsulfonyl))Carbamoyl)-6-Methylphenyl)-1-(3-Chloropyridin-2-yl)-1H-Pyrazole-5-Carboxamide
- Structural Features : Brominated pyrazole-carboxamide core with naphthalene-sulfonamide and chloropyridine substituents.
- Reactivity : The pyrazole ring’s electron-deficient nature may increase susceptibility to nucleophilic attack compared to the furan analog.
Research Implications
- Synthetic Optimization : The NaH/THF-mediated method from pyrazole-carboxamide synthesis could streamline the target compound’s production.
- Biological Activity : The thiophene-hydroxylpropyl group may confer unique target selectivity compared to quinazoline or methoxyphenyl analogs, warranting in vitro screening against kinase or cytochrome families.
- Solubility Challenges : While the hydroxyl group improves water solubility, the bromine and thiophene moieties may necessitate formulation adjustments (e.g., co-solvents) for in vivo studies .
Biological Activity
5-Bromo-N-[3-hydroxy-3-(thiophen-2-YL)propyl]furan-2-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a bromine atom, a furan ring, and a thiophene moiety, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential applications in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C11H12BrN2O3S
- Molecular Weight : 382.3 g/mol
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.6 μg/mL |
| Escherichia coli | 31.2 μg/mL |
| Pseudomonas aeruginosa | 62.5 μg/mL |
The compound was particularly effective against Staphylococcus aureus, exhibiting a bactericidal effect at low concentrations, which is critical in treating infections caused by antibiotic-resistant strains.
The mechanism by which this compound exerts its antimicrobial effects involves several pathways:
- Cell Membrane Disruption : The presence of the bromine atom and thiophene ring enhances membrane permeability, leading to cell lysis.
- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function, inhibiting protein synthesis essential for bacterial growth.
- Biofilm Formation Inhibition : Studies indicate that it can significantly reduce biofilm formation in pathogenic bacteria, which is crucial for chronic infections.
Study 1: In Vitro Evaluation
A comprehensive study assessed the in vitro antimicrobial activity of various derivatives of furan compounds, including this compound. The results indicated that this compound had a higher efficacy compared to traditional antibiotics like ciprofloxacin and gentamicin.
Study 2: Synergistic Effects
Another investigation explored the synergistic effects of this compound when combined with other antibiotics. Results showed that co-administration with ciprofloxacin reduced the MIC values significantly, suggesting potential for combination therapies in treating resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
